N-1-Naphthylphthalimide N-1-Naphthylphthalimide
Brand Name: Vulcanchem
CAS No.: 5333-99-3
VCID: VC21254848
InChI: InChI=1S/C18H11NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H
SMILES: C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C18H11NO2
Molecular Weight: 273.3 g/mol

N-1-Naphthylphthalimide

CAS No.: 5333-99-3

Cat. No.: VC21254848

Molecular Formula: C18H11NO2

Molecular Weight: 273.3 g/mol

* For research use only. Not for human or veterinary use.

N-1-Naphthylphthalimide - 5333-99-3

Specification

CAS No. 5333-99-3
Molecular Formula C18H11NO2
Molecular Weight 273.3 g/mol
IUPAC Name 2-naphthalen-1-ylisoindole-1,3-dione
Standard InChI InChI=1S/C18H11NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H
Standard InChI Key LPCGITYWEFRRFS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4C3=O

Introduction

Chemical Structure and Properties

N-1-Naphthylphthalimide, also known as N-(1-Naphthyl)phthalimide, is an organic compound with the molecular formula C18H11NO2 and a molecular weight of 273.3 g/mol. It belongs to the class of phthalimides, which are cyclic imides characterized by two carbonyl groups bound to the same nitrogen atom . The distinctive feature of this compound is the naphthyl substituent specifically attached to the phthalimide nitrogen, creating a unique molecular architecture with particular chemical and physical properties.

The compound's IUPAC name is 2-naphthalen-1-ylisoindole-1,3-dione, which describes its structural arrangement consisting of a naphthyl group linked to the nitrogen atom of the isoindole-1,3-dione (phthalimide) core. This structural configuration contributes significantly to its chemical behavior and potential applications in various fields.

Physical and Chemical Properties

The physical and chemical properties of N-1-Naphthylphthalimide are summarized in the following table:

PropertyValue
CAS Number5333-99-3
Molecular FormulaC18H11NO2
Molecular Weight273.3 g/mol
IUPAC Name2-naphthalen-1-ylisoindole-1,3-dione
Standard InChIInChI=1S/C18H11NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H
Standard InChIKeyLPCGITYWEFRRFS-UHFFFAOYSA-N
SMILES NotationC1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4C3=O
Aqueous Solubility13.7 μg/mL
PubChem Compound ID79252

The compound's relatively low aqueous solubility of 13.7 μg/mL reflects its hydrophobic nature, which is consistent with its extended aromatic structure comprising both the naphthyl and phthalimide components. This property has implications for its formulation and application in both research and potential therapeutic settings.

Synthesis Methods

The synthesis of N-1-Naphthylphthalimide can be accomplished through various methodologies, with the most common approach involving the condensation reaction between phthalic anhydride and 1-naphthylamine. This traditional synthesis pathway typically requires elevated temperatures or acidic dehydrating conditions to facilitate the reaction .

Recent advancements in synthetic chemistry have expanded the available methods for producing N-1-Naphthylphthalimide and related compounds. One notable development is the use of transition metal catalysts for N-arylation reactions, which provide more controlled and efficient routes to these compounds. These catalytic methods allow for the creation of diverse phthalimide derivatives under milder conditions than traditional approaches.

A particularly significant innovation in the synthesis of N-aryl phthalimides like N-1-Naphthylphthalimide is the N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis. This method involves the in-situ acid activation of phthalamic acid followed by NHC-catalyzed atroposelective amidation, resulting in excellent yields and enantioselectivities . The reaction proceeds via the addition of NHC to in-situ generated isoimides, introducing a unique mode of generating acylazoliums in the process.

Alternative synthetic approaches for N-substituted phthalimides include:

  • Carbonylative cyclization of aromatic amides or 1,2-dihaloarenes using carbon monoxide at high pressure

  • Synthesis from diols using ruthenium catalysis

  • Cyclization of isocyanates with benzoic acid or amide derivatives

Structural Characteristics and Stereochemistry

The structure of N-1-Naphthylphthalimide presents interesting conformational properties, particularly with respect to the rotation around the C-N bond connecting the naphthyl group to the phthalimide core. This rotation is hindered by steric interactions between the naphthyl and phthalimide portions of the molecule, leading to atropisomerism – the existence of stereoisomers due to restricted rotation around a single bond.

Research on similar N-aryl phthalimides has revealed significant rotational barriers around the C-N bond. Experimental determinations of the C-N rotational barrier in related compounds have shown values around 30 kcal/mol, which align well with computational predictions using density functional theory (DFT) . Such high rotational barriers result in configurational stability at room temperature, with racemization half-lives (t1/2) of several years.

For example, a structurally similar N-aryl phthalimide showed an experimental C-N rotational barrier of 30.46 kcal/mol and a calculated value of 31.9 kcal/mol, with a racemization half-life of 35.8 years at 25°C . These properties make N-1-Naphthylphthalimide and related compounds interesting candidates for applications requiring conformationally stable chiral molecules.

The atropisomeric nature of N-1-Naphthylphthalimide also has implications for its biological activity, as different atropisomers may interact differently with biological targets, potentially leading to distinct pharmacological profiles.

PropertyN-1-NaphthylphthalimideN-(1-naphthyl)methoxyphthalimide
Molecular FormulaC18H11NO2C19H13NO3
Molecular Weight273.3 g/mol303.3 g/mol
Key Structural FeatureDirect attachment of naphthyl to phthalimide nitrogenAdditional methoxy group
IUPAC Name2-naphthalen-1-ylisoindole-1,3-dione2-(naphthalen-1-ylmethoxy)isoindole-1,3-dione

The structural differences between these compounds likely result in distinct physicochemical properties, conformational behaviors, and biological activities. The additional methoxy group in N-(1-naphthyl)methoxyphthalimide would be expected to increase polarity and potentially alter binding interactions with biological targets.

SubstrateControl ActivityActivity with Phthalimide Inhibitor (% of Control)
Tyr-AFC381 ± 17.565
Ala-Pro-AFC71 ± 7.776
Ala-AFC89 ± 5.354
Pro-AFC44 ± 9.281

These data suggest that phthalimide compounds can modulate enzymatic activities, potentially through specific interactions with the enzyme active sites or through allosteric mechanisms . The naphthyl substituent in N-1-Naphthylphthalimide may further modify these interactions, potentially leading to unique inhibitory profiles.

Current Research Directions and Future Prospects

Current research on phthalimide derivatives, including N-1-Naphthylphthalimide, is advancing in several directions:

Synthesis and Methodology Development

The development of efficient and stereoselective synthesis methods remains an active area of research. The NHC-catalyzed atroposelective synthesis of N-aryl phthalimides represents a significant advancement, enabling the production of these compounds with high enantioselectivity under mild conditions . This approach has been demonstrated to be scalable and effective even at lower catalyst loadings, highlighting its practical utility.

Further research in this area aims to expand the substrate scope, improve stereoselectivity, and develop even more efficient catalytic systems for the synthesis of N-1-Naphthylphthalimide and related compounds.

Biological Activity Exploration

The investigation of phthalimide derivatives for various biological activities continues to be a fertile area of research. Screening of these compounds against parasites, cancer cell lines, inflammatory models, and other biological systems may reveal new therapeutic applications .

For N-1-Naphthylphthalimide specifically, its unique structural features warrant investigation for potential biological activities that may differ from those of other phthalimide derivatives. Its atropisomeric nature also presents opportunities for stereoselectivity in biological interactions.

Materials Science Applications

The exploration of phthalimide derivatives in materials science is an emerging field with potential for significant developments. Research into the incorporation of these compounds into polymers, electronic materials, and sensing applications may reveal new and valuable properties.

Analytical Methods and Characterization

The characterization of N-1-Naphthylphthalimide and related compounds typically involves a combination of spectroscopic and analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight determination

  • Infrared spectroscopy for identification of functional groups

  • X-ray crystallography for definitive structure determination

  • Chiral chromatography for separation and analysis of atropisomers

  • UV-visible spectroscopy for electronic properties characterization

These analytical methods provide comprehensive characterization of the compound's structure, purity, and properties, which is essential for both research and potential applications.

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